molecular formula C19H12ClFN4O2S3 B11285124 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B11285124
M. Wt: 479.0 g/mol
InChI Key: UDNTZDQHEKBQFD-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and is substituted with chlorophenyl and fluorophenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazolopyrimidine intermediate.

    Substitution reactions: The intermediate is then subjected to nucleophilic substitution reactions with 2-fluoroaniline and chloroacetyl chloride to introduce the fluorophenyl and chlorophenyl groups.

    Final coupling: The final step involves coupling the substituted thiazolopyrimidine with thioacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thioxo groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the thiazolopyrimidine core is known for its activity against various biological targets. This compound could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-chlorophenyl)acetamide
  • 2-((3-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide makes it unique. These substituents enhance its chemical stability, binding affinity, and biological activity compared to similar compounds with only one of these groups.

Properties

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

UDNTZDQHEKBQFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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